![molecular formula C8H6F3NO4 B15202712 [2-Nitro-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B15202712.png)
[2-Nitro-3-(trifluoromethoxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-3-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 237.13 g/mol . This compound features a nitro group, a trifluoromethoxy group, and a benzyl alcohol moiety, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(trifluoromethoxy)benzyl alcohol typically involves the nitration of 3-(trifluoromethoxy)toluene followed by reduction to the corresponding benzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation to yield the desired benzyl alcohol .
Industrial Production Methods
Industrial production methods for 2-Nitro-3-(trifluoromethoxy)benzyl alcohol may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-(trifluoromethoxy)benzyl alcohol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Nitro-3-(trifluoromethoxy)benzaldehyde or 2-Nitro-3-(trifluoromethoxy)benzoic acid.
Reduction: 2-Amino-3-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-3-(trifluoromethoxy)benzyl alcohol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-Nitro-3-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake. These properties contribute to the compound’s potential biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-3-(trifluoromethyl)benzyl alcohol
- 2-Nitro-4-(trifluoromethoxy)benzyl alcohol
- 2-Nitro-3-(trifluoromethoxy)benzoic acid
Uniqueness
2-Nitro-3-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both a nitro group and a trifluoromethoxy group on the benzyl alcohol moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H6F3NO4 |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
[2-nitro-3-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H6F3NO4/c9-8(10,11)16-6-3-1-2-5(4-13)7(6)12(14)15/h1-3,13H,4H2 |
InChI Key |
LMPZEMRPSVLHPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate](/img/structure/B15202635.png)

![10-Iodonaphtho[1,2-b]benzofuran](/img/structure/B15202655.png)
![(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid](/img/structure/B15202663.png)
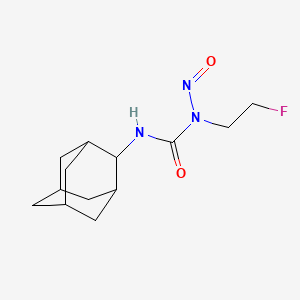
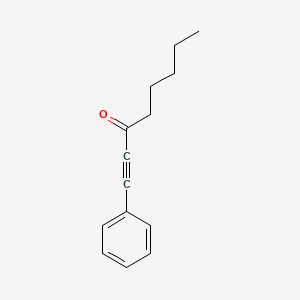
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202703.png)
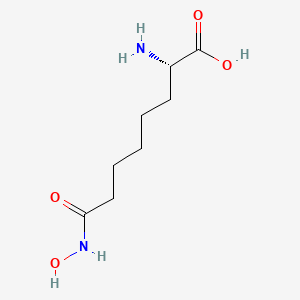
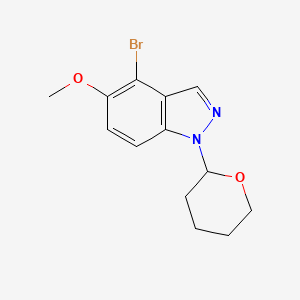
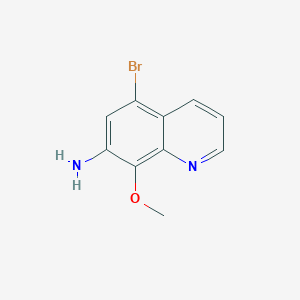

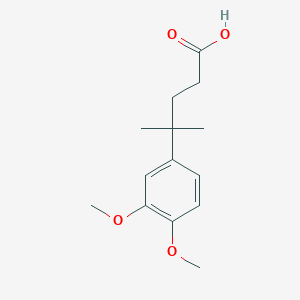
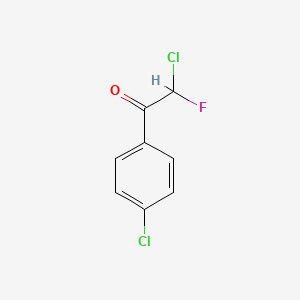
![4'-(Cyanomethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202756.png)
